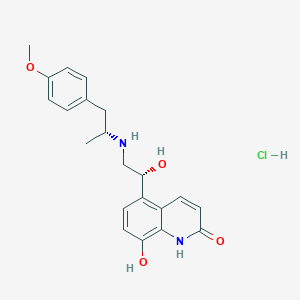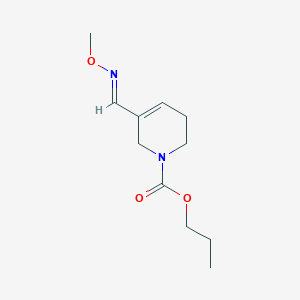
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, commonly known as propyl DHM, is a chemical compound that has gained significant attention due to its potential applications in the field of scientific research. This compound is a derivative of dihydromyricetin, a natural flavonoid found in the bark of the vine Ampelopsis grossedentata. Propyl DHM has been found to possess a number of interesting properties that make it a promising candidate for use in various research applications.
Mechanism Of Action
The exact mechanism of action of propyl DHM is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. Studies have suggested that propyl DHM may act as an antioxidant and anti-inflammatory agent, which could help to protect neurons from damage and improve cognitive function.
Biochemical And Physiological Effects
In addition to its neuroprotective effects, propyl DHM has also been found to have a number of other biochemical and physiological effects. Studies have suggested that this compound can improve liver function, reduce inflammation, and lower blood pressure. It has also been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using propyl DHM in lab experiments is its low toxicity. This compound has been found to be relatively safe even at high doses, which makes it a good candidate for use in animal studies. However, one limitation of propyl DHM is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on propyl DHM. One area of interest is the development of new drug formulations that incorporate this compound. Another potential direction is the investigation of propyl DHM's effects on other systems in the body, such as the immune system or the cardiovascular system. Additionally, more research is needed to fully understand the mechanism of action of propyl DHM and to identify its potential therapeutic applications.
Synthesis Methods
Propyl DHM can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of dihydromyricetin with propyl bromide in the presence of a base catalyst. This results in the formation of propyl DHM along with the byproduct sodium bromide.
Scientific Research Applications
Propyl DHM has been found to possess a number of interesting properties that make it a promising candidate for use in various research applications. One area where this compound has shown promise is in the field of neuroscience. Studies have found that propyl DHM has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
145071-32-5 |
|---|---|
Product Name |
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
propyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h5,8H,3-4,6-7,9H2,1-2H3/b12-8+ |
InChI Key |
VBWJQIXGJVLLIU-XYOKQWHBSA-N |
Isomeric SMILES |
CCCOC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CCCOC(=O)N1CCC=C(C1)C=NOC |
Canonical SMILES |
CCCOC(=O)N1CCC=C(C1)C=NOC |
synonyms |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, propyl ester, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



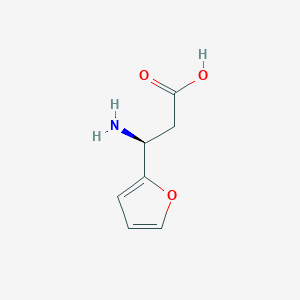
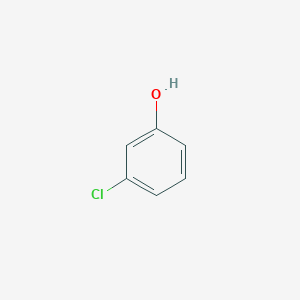
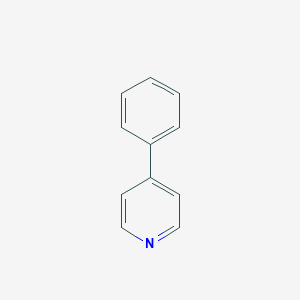
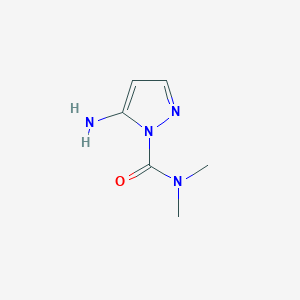
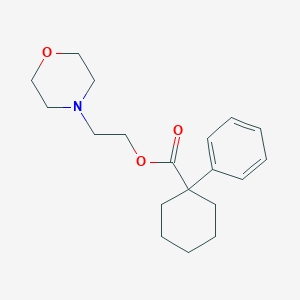
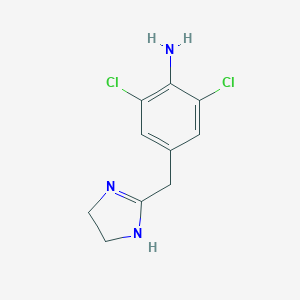
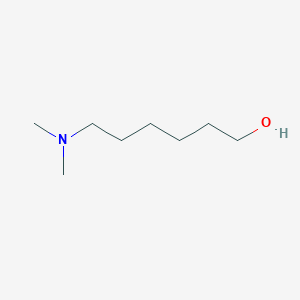
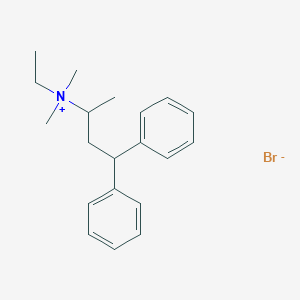
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
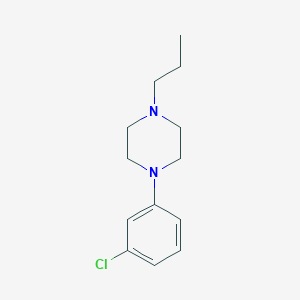
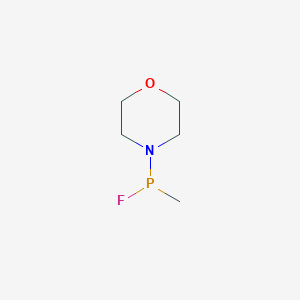
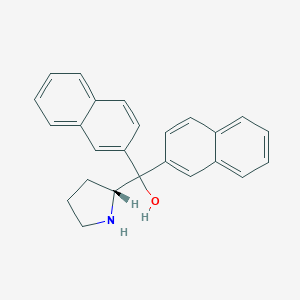
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
